2-[(Z)-1-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
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Overview
Description
2-[(Z)-1-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that features a unique combination of pyrazole, thiazole, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-mesityl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(Z)-1-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness
The uniqueness of 2-[(Z)-1-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in its combination of pyrazole, thiazole, and benzimidazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H22N4OS |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2Z)-2-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C28H22N4OS/c1-17-13-18(2)25(19(3)14-17)26-20(16-31(30-26)21-9-5-4-6-10-21)15-24-27(33)32-23-12-8-7-11-22(23)29-28(32)34-24/h4-16H,1-3H3/b24-15- |
InChI Key |
AEPBNKDVVJJSRD-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
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